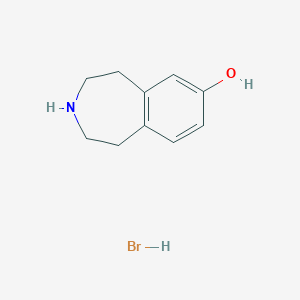

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide

Descripción general

Descripción

“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide” is a chemical compound with the CAS Number: 36132-99-7 . It has a molecular weight of 244.13 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

A three-component one-pot approach has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . This method uses a rhodium catalyst and does not require phosphine . The protocol tolerates anilines of diverse basicity and yields excellent results .Molecular Structure Analysis

The IUPAC name of the compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide . The InChI code is 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H .Physical And Chemical Properties Analysis

The compound has a melting point range of 250-254 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticonvulsant Activities

This compound has been synthesized and screened for its anticonvulsant activities . The maximal electroshock (MES) test is used to evaluate its efficacy in preventing seizures, and its neurotoxicity is assessed through the rotarod neurotoxicity test .

Cardiovascular Research

Benzazepines, the class to which this compound belongs, show promise in the treatment of cardiovascular diseases . They have potential applications in addressing conditions such as hypertension and arrhythmias .

Rheumatoid Arthritis

Research suggests that benzazepines may have therapeutic applications in treating rheumatoid arthritis , a chronic inflammatory disorder affecting joints .

Osteoporosis Treatment

Benzazepines are being explored for their potential use in treating osteoporosis , a condition characterized by weak and brittle bones .

Acute Renal Failure

This class of compounds is also being studied for its application in treating acute renal failure , where the kidneys suddenly become unable to filter waste products from the blood .

Antibacterial Activity

Some benzazepines exhibit antibacterial activity , making them candidates for developing new antibiotics .

Neurological Disorders Imaging

Efforts are underway to develop a positron emission tomography (PET) imaging agent targeting the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), which is a key therapeutic target for drug development toward several neurological disorders . This involves synthesizing analogues of 2,3,4,5-tetrahydro-1H-3-benzazepine .

Hyperlipidemia Treatment

Benzazepines have been identified as inhibitors of squalene synthase, making them effective in the treatment of hyperlipidemia , a condition with high levels of lipids in the blood .

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHLVMZDODRYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |

CAS RN |

36132-99-7 | |

| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

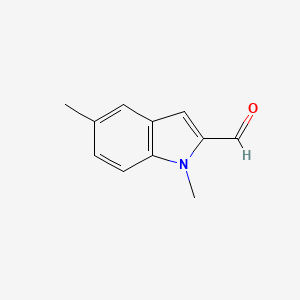

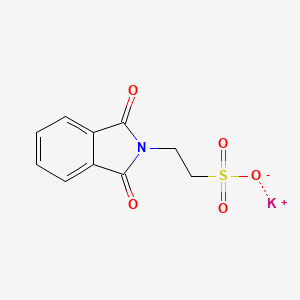

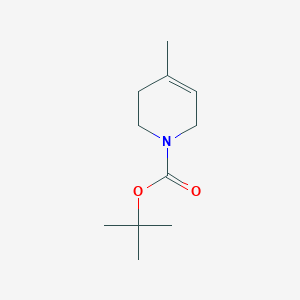

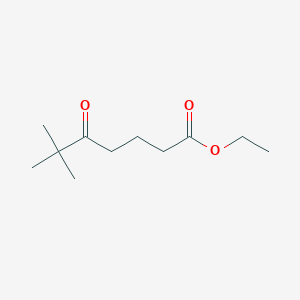

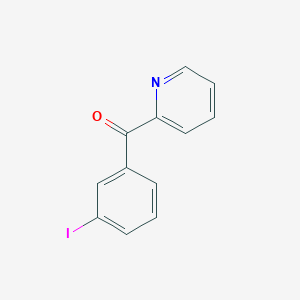

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)